molecular formula C10H11ClFN3 B1389977 (1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride CAS No. 1185300-73-5

(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride

Cat. No. B1389977
M. Wt: 227.66 g/mol
InChI Key: SVPFXYQOPOGYAS-UHFFFAOYSA-N
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Description

“(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride” appears to be a chemical compound, likely used in research1. However, specific details about this compound are not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride”.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, I couldn’t find the specific molecular structure for “(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride”.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving “(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, I couldn’t find any specific physical and chemical properties for "(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride"2.


Scientific Research Applications

  • (1- (4-Fluorophenyl)cyclopropyl)methanamine hydrochloride : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. The specific scientific field and applications are not mentioned in the available resources.

  • (S)- (-)-1- (4-Fluorophenyl)ethylamine : This compound is used in organic synthesis. It acts as a ligand and forms a coordination complex, diacetato-2-O-bis [ (S)-1- (4-fluorophenyl)ethylamine-N]palladium (II) by reacting with palladium (II) acetate. The specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the available resources.

Safety And Hazards

Future Directions

The future directions of a compound usually depend on its potential applications in various fields such as medicine, industry, agriculture, etc. Unfortunately, I couldn’t find any specific future directions for “(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride”.


Please consult with a qualified professional for more detailed information.


properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14;/h1-4,6-7H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPFXYQOPOGYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Fluorophenyl)-1H-pyrazol-4-YL)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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